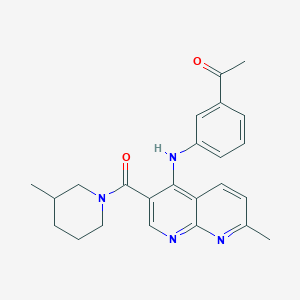

1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone

Description

1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name |

1-[3-[[7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-15-6-5-11-28(14-15)24(30)21-13-25-23-20(10-9-16(2)26-23)22(21)27-19-8-4-7-18(12-19)17(3)29/h4,7-10,12-13,15H,5-6,11,14H2,1-3H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJRFLLDSZJRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone typically involves multi-step organic synthesis. Starting with basic aromatic compounds, the synthesis progresses through several reactions such as nitration, reduction, amination, and coupling reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired configuration of the final product.

Industrial Production Methods

Industrial production often leverages optimized synthetic routes that maximize yield and minimize by-products. Large-scale reactions typically involve the use of continuous flow reactors, which enhance the efficiency and scalability of the process. Safety protocols and environmental considerations are also integral, as they ensure the sustainable and responsible manufacture of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: : Transforming the compound into its oxidized form using agents like potassium permanganate.

Reduction: : Utilizing reducing agents such as lithium aluminum hydride.

Substitution: : Functional groups within the molecule can be substituted, for instance, using halogenation or alkylation reagents.

Common Reagents and Conditions

Key reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reactions typically occur under controlled temperatures, often requiring inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Depending on the reaction type, the major products can range from oxidized derivatives to reduced forms, and substituted variants with different functional groups introduced into the molecule.

Scientific Research Applications

1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone finds applications across several scientific domains:

Chemistry: : Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.

Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: : Explored for therapeutic potential due to its unique interactions with biological targets.

Industry: : Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. This includes binding to enzymes or receptors, altering their activity, and modulating biological pathways. The detailed mechanism of action often involves intricate biochemical processes that are the subject of ongoing research.

Comparison with Similar Compounds

1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is unique among related compounds due to its distinctive molecular structure, which influences its reactivity and interaction with biological systems. Similar compounds include other naphthyridine derivatives and piperidine-carbonyl hybrids, but none exactly replicate the unique properties of this molecule.

In essence, this compound serves as a fascinating subject for scientific exploration, offering numerous applications and insights into chemical behavior and biological interactions.

Feel free to dive deeper into any section!

Biological Activity

1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is a complex organic compound with potential therapeutic applications. Its structure features a naphthyridine core, piperidine moiety, and a phenyl group, making it an interesting candidate for medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H26N4O2 |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1251600-23-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to significant biochemical responses. The pathways involved often include:

- Signal Transduction : The compound may modulate signaling pathways that are critical for cell proliferation and survival.

- Gene Expression Regulation : It can influence the expression of genes involved in various cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell pathways.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various experimental models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Studies : In vitro assays demonstrated that the compound could reduce the viability of cancer cells by inducing apoptosis. A study reported an IC50 value indicating effective cytotoxicity against specific cancer lines (e.g., breast and lung cancer) .

- Neuroprotective Effects : Research highlighted its potential in protecting neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease models .

- Mechanistic Studies : Investigations into its mechanism revealed that it may inhibit key kinases involved in cell signaling pathways associated with cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.